molecular formula C15H13NOS B3025905 2-Phenethyl-1,2-benzisothiazol-3(2H)-one

2-Phenethyl-1,2-benzisothiazol-3(2H)-one

Cat. No.: B3025905
M. Wt: 255.3 g/mol
InChI Key: VUMUTUGUKRGYGW-UHFFFAOYSA-N
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Description

CAY10762 is a chemical compound known for its role as an inhibitor of monoacylglycerol lipase. Monoacylglycerol lipase is an enzyme that breaks down monoacylglycerols into free fatty acids and glycerol. CAY10762 has been shown to reduce hydrogen peroxide-induced lactate dehydrogenase release from Neuro2a cells and increase levels of 2-arachidonoyl glycerol in mouse brains .

Preparation Methods

The synthesis of CAY10762 involves several steps, starting with the preparation of the core benzisothiazolinone structure. The synthetic route typically involves the reaction of 2-phenylethylamine with a suitable isothiocyanate to form the corresponding thiourea. This intermediate is then cyclized to form the benzisothiazolinone core. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process .

Industrial production methods for CAY10762 are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

CAY10762 undergoes several types of chemical reactions, including:

    Oxidation: CAY10762 can be oxidized under specific conditions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of CAY10762 can lead to the formation of thiols or other reduced sulfur-containing compounds. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: CAY10762 can undergo substitution reactions where the benzisothiazolinone core is modified by introducing different substituents. This can be achieved using reagents like alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .

Scientific Research Applications

CAY10762 has several scientific research applications, including:

    Chemistry: CAY10762 is used as a tool compound to study the inhibition of monoacylglycerol lipase. It helps researchers understand the enzyme’s role in lipid metabolism and its potential as a therapeutic target.

    Biology: In biological research, CAY10762 is used to investigate the effects of monoacylglycerol lipase inhibition on cellular processes. It has been shown to reduce oxidative stress-induced damage in neuronal cells.

    Medicine: CAY10762 is being explored for its potential therapeutic applications in treating conditions related to dysregulated lipid metabolism, such as obesity and neurodegenerative diseases.

    Industry: In the pharmaceutical industry, CAY10762 is used in the development of new drugs targeting monoacylglycerol lipase. .

Mechanism of Action

CAY10762 exerts its effects by inhibiting monoacylglycerol lipase. This enzyme is responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. By inhibiting this enzyme, CAY10762 increases the levels of monoacylglycerols, such as 2-arachidonoyl glycerol, in the brain. This elevation in monoacylglycerol levels can modulate various signaling pathways, including those involved in inflammation and neuroprotection .

Comparison with Similar Compounds

CAY10762 is unique in its potent inhibition of monoacylglycerol lipase. Similar compounds include:

    JZL184: Another potent inhibitor of monoacylglycerol lipase, but with a different chemical structure.

    URB602: A less potent inhibitor of monoacylglycerol lipase, often used in combination with other inhibitors to study synergistic effects.

    KML29: A selective inhibitor of monoacylglycerol lipase with a distinct chemical structure and pharmacological profile.

Compared to these compounds, CAY10762 offers a unique balance of potency and selectivity, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

2-Phenethyl-1,2-benzisothiazol-3(2H)-one (commonly referred to as BIT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiviral properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₃NOS. It features a benzisothiazole core, which is known for its pharmacological potential. The compound is characterized by its ability to interact with various biological targets, making it a candidate for drug development.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens. For instance, a study indicated that BIT showed efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. A study highlighted that BIT displayed potent antifungal effects against various fungal strains, indicating its potential use in treating fungal infections .

3. Antiviral Activity

In addition to antibacterial and antifungal properties, BIT has been investigated for its antiviral activity. Research focused on its inhibitory effects against Dengue virus and West Nile virus proteases showed promising results. Ten out of twenty-four derivatives of BIT exhibited over 50% inhibition at concentrations as low as 10 μM .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within pathogens. For example, the inhibition of proteases in viruses can prevent viral replication, while interactions with bacterial cell walls can disrupt their integrity.

Case Studies

Case Study 1: Antiviral Efficacy

A focused study on BIT derivatives revealed that certain modifications to the benzisothiazole structure enhanced antiviral activity significantly. The design aimed at optimizing binding affinity to the active site of viral proteases led to the identification of compounds with low micromolar IC50 values .

Case Study 2: Antifungal Applications

Another investigation assessed the antifungal potential of BIT in clinical settings, where it was found effective against resistant strains of fungi that are commonly associated with severe infections in immunocompromised patients .

Safety and Toxicity

While exploring the biological activities of BIT, safety profiles have also been assessed. It has been reported that the compound exhibits a favorable safety profile with low toxicity levels in vitro; however, further studies are necessary to fully understand its toxicological implications in vivo .

Properties

IUPAC Name

2-(2-phenylethyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-15-13-8-4-5-9-14(13)18-16(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMUTUGUKRGYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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